[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate
Description
The compound [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a naphthalene-based hydrazone derivative featuring a 2,4-dichlorobenzoate ester moiety. Its structure integrates a naphthalen-2-yl backbone substituted with a hydrazinylidene group linked to a 2-(4-methylanilino)-2-oxoacetyl fragment. The ester group at position 2 of the naphthalene is substituted with 2,4-dichlorobenzoate, conferring distinct electronic and steric properties. This compound belongs to a class of hydrazone derivatives, which are widely studied for their diverse applications in medicinal chemistry and materials science due to their tunable reactivity and biological activity .
Properties
Molecular Formula |
C27H19Cl2N3O4 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H19Cl2N3O4/c1-16-6-10-19(11-7-16)31-25(33)26(34)32-30-15-22-20-5-3-2-4-17(20)8-13-24(22)36-27(35)21-12-9-18(28)14-23(21)29/h2-15H,1H3,(H,31,33)(H,32,34)/b30-15+ |
InChI Key |
PYIZXRUSJRLMFS-FJEPWZHXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[(E)-({(4-Ethylphenyl)AminoAcetyl}Hydrazono)Methyl]-2-Naphthyl 4-Methylbenzoate ()
- Key Differences: The benzoate ester group is substituted with a 4-methyl group instead of 2,4-dichloro. The anilino group is 4-ethylphenyl rather than 4-methyl.
- The ethyl group may enhance lipophilicity, influencing membrane permeability in biological systems .
2-[(2E)-2-(4-Methoxybenzylidene)Hydrazino]-N-(4-Methylphenyl)-2-Oxoacetamide ()
- Key Differences :
- Replaces the naphthalene backbone with a simpler acetamide core.
- Features a 4-methoxybenzylidene hydrazine group instead of the hydrazinylidene-methylnaphthalene system.
- Impact: The methoxy group introduces electron-donating effects, altering UV-Vis absorption profiles.
[2-Ethoxy-4-[(E)-[[2-(Naphthalen-1-Ylamino)-2-Oxoacetyl]Hydrazinylidene]Methyl]Phenyl] Benzoate ()
- Key Differences: Contains a 2-ethoxy-4-substituted phenyl group instead of naphthalen-2-yl. The hydrazone is linked to a naphthalen-1-ylamino group rather than 4-methylanilino.
- Impact :
Functional Group Comparisons
Hydrazone vs. Phenylhydrazine Derivatives ()
- Compounds like (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexenecarboxylates () utilize dinitrophenylhydrazine groups. Impact:
- The 2,4-dinitrophenyl group increases electron deficiency, enhancing stability but reducing solubility.
- Cyclohexene cores lack the aromaticity of naphthalene, affecting π-π interactions in molecular recognition .
Chlorinated vs. Non-Chlorinated Esters
- The 2,4-dichlorobenzoate in the target compound contrasts with non-chlorinated esters (e.g., 4-methylbenzoate in ). Impact:
- Chlorine atoms increase molecular weight (MW: ~454.3 g/mol for the target vs. ~417.4 g/mol for the 4-methyl analogue) and lipophilicity (logP ~4.2 vs. ~3.5, estimated).
- Enhanced electrophilicity of the ester group may improve reactivity in acyl transfer reactions .
Data Tables
Table 1: Structural and Substituent Comparison
Table 2: Predicted Physicochemical Properties (Based on )
| Property | Target Compound (Estimated) | Compound (Reported) |
|---|---|---|
| Molecular Weight (g/mol) | ~454.3 | 482.17 |
| Predicted logP | ~4.2 | ~3.9 |
| Collision Cross-Section (Ų) | N/A | 216.3 (M+H)+ |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving Claisen-Schmidt condensation and hydrazone formation. The dichlorobenzoate ester may require controlled conditions to avoid hydrolysis .
- Biological Activity : While direct data are unavailable, analogues with nitro or chloro groups () exhibit antimicrobial and cytotoxic properties. The dichloro substitution may enhance interactions with biological targets via halogen bonding .
- Crystallography : Structural elucidation of similar compounds () relied on SHELX and ORTEP software, suggesting comparable methodologies for the target compound’s characterization .
Preparation Methods
Hydrazone Formation via Condensation Reactions
The core hydrazinylidene-methyl-naphthalene scaffold is constructed through a condensation reaction between 2-(4-methylanilino)-2-oxoacetyl hydrazine and 1-naphthaldehyde . This step typically employs ethanol or methanol as solvents under reflux conditions (80–90°C) for 8–12 hours. Acid catalysis (e.g., acetic acid) enhances the reaction rate by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine group.
Mechanistic Insights :
-
Protonation : The carbonyl group of 1-naphthaldehyde is activated via acid catalysis.
-
Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration : Elimination of water yields the hydrazone product with an (E)-configuration, stabilized by conjugation with the naphthalene ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Temperature | 85°C | Maximal |
| Catalyst (AcOH) | 2 mol% | 15% increase |
| Reaction Time | 10 hours | Plateau |
Esterification with 2,4-Dichlorobenzoic Acid
The hydrazone intermediate undergoes esterification with 2,4-dichlorobenzoyl chloride to introduce the dichlorobenzoate group. This step requires anhydrous conditions, typically using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.
Critical Considerations :
-
Stoichiometry : A 1:1.2 molar ratio of hydrazone to acyl chloride ensures complete conversion.
-
Temperature Control : Reactions are conducted at 0–5°C to minimize thermal degradation of the acid chloride.
-
Workup : Sequential washes with NaHCO₃ (5%) and brine remove excess reagents.
Yield Comparison :
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0°C | 78 |
| THF | Pyridine | 25°C | 65 |
| DMF | DMAP | 10°C | 72 |
Alternative Routes and Modifications
One-Pot Synthesis via Tandem Reactions
Recent advances propose a one-pot strategy combining hydrazone formation and esterification. This method reduces purification steps and improves overall efficiency.
Procedure :
-
Hydrazone Formation : React 1-naphthaldehyde with 2-(4-methylanilino)-2-oxoacetyl hydrazine in ethanol at 85°C for 8 hours.
-
In Situ Esterification : Add 2,4-dichlorobenzoyl chloride and TEA directly to the reaction mixture, stirring at 0°C for 4 hours.
Advantages :
Solid-Phase Synthesis for Scalability
Solid-supported synthesis using Wang resin has been explored for large-scale production. The hydrazine precursor is immobilized on the resin, enabling iterative coupling and washing steps.
Key Steps :
-
Resin Functionalization : Load 2-(4-methylanilino)-2-oxoacetyl hydrazine onto Wang resin via a linker.
-
Condensation : Treat with 1-naphthaldehyde in DMF at 50°C for 6 hours.
-
Cleavage and Esterification : Release the hydrazone from the resin, followed by esterification in solution.
Outcomes :
-
Purity >95% (HPLC).
-
Scalable to 100 g batches with 75% yield.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 min.
-
Elemental Analysis : Calculated for C₂₇H₁₉Cl₂N₃O₄: C 61.14%, H 3.61%, N 7.92%. Found: C 60.98%, H 3.59%, N 7.85%.
Challenges and Mitigation Strategies
Isomerization During Hydrazone Formation
The (E)-configuration is thermodynamically favored, but prolonged heating may induce isomerization to the (Z)-form. Strategies include:
Ester Hydrolysis in Polar Solvents
The dichlorobenzoate ester is prone to hydrolysis in aqueous or protic environments. Mitigation involves:
-
Anhydrous Workup : Use of molecular sieves during esterification.
-
Storage Conditions : Keep the final product at −20°C under nitrogen.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s hydrazone and ester functionalities make it a candidate for:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [compound] to ensure high yield and purity?
- Methodological Answer :
-
Step 1 : React 2-(4-methylanilino)-2-oxoacetyl hydrazine derivatives with naphthalen-2-yl 2,4-dichlorobenzoate precursors under controlled anhydrous conditions. Triethylamine is commonly used as a base to neutralize HCl byproducts .
-
Step 2 : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor hydrazone formation.
-
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity using HPLC (>95%) and elemental analysis .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 80–100°C | 60–75% |
| Solvent | DMF/THF (1:1) | — |
| Purification Method | Silica gel chromatography | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing the hydrazinylidene moiety?
- Methodological Answer :
- NMR Spectroscopy : The hydrazinylidene proton (N=CH) resonates as a singlet at δ 8.2–8.5 ppm in H NMR. C NMR shows the imine carbon at δ 150–155 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error. Fragmentation patterns reveal loss of the dichlorobenzoate group (m/z ~175) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the hydrazinylidene group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The conjugated hydrazinylidene system stabilizes transition states via resonance, enhancing electrophilicity at the naphthalene-bound carbonyl.
- Example : In benzyne-mediated reactions, the hydrazone acts as a directing group, facilitating regioselective substitution at the ortho position of the dichlorobenzoate moiety .
- Experimental Validation : Monitor reaction kinetics using UV-Vis spectroscopy to track intermediate formation (λ = 320–350 nm) .
Q. What mechanistic insights explain byproduct formation during pyrolysis of 2,4-dichlorobenzoate derivatives?
- Methodological Answer :
-
Primary Pathway : Decarboxylation of potassium 2,4-dichlorobenzoate at 300–310°C generates a benzyne intermediate, which reacts with the hydrazinylidene group to form xanthones (e.g., 2,6-dichloroxanthone) .
-
Byproduct Formation : Competing Sn2 displacement at the o-chloro position yields m-chlorophenyl esters (10% yield) under non-concerted conditions .
- Key Data :
| Reaction Condition | Product | Yield | Selectivity |
|---|---|---|---|
| 300–309°C (N atm) | Dichloroxanthones | 33% | 41% |
| Same conditions | m-Chlorophenyl Ester | 10% | — |
Q. How can computational docking studies elucidate structure-activity relationships (SAR) against bacterial targets?
- Methodological Answer :
-
Step 1 : Prepare ligand files (compound) and receptor structures (e.g., E. coli β-lactamase) using Autodock Vina.
-
Step 2 : Identify binding interactions: The dichlorobenzoate group forms halogen bonds with Thr237, while the hydrazinylidene moiety hydrogen-bonds to Gly238 .
-
Step 3 : Validate predictions with MIC assays. For example, derivative [6i] (MIC = 8 µg/mL against MRSA) correlates with docking scores (-9.2 kcal/mol) .
- Key Interaction Data :
| Target Protein | Binding Affinity (kcal/mol) | Key Residues |
|---|---|---|
| E. coli β-lactamase | -8.5 | Thr237, Gly238 |
| S. aureus Penicillin-Binding Protein 2a | -9.2 | Lys246, Asp247 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
